5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide
Description
Properties
IUPAC Name |
5-oxo-1-(thiophen-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2S/c18-17(19,20)11-3-5-12(6-4-11)21-16(24)14-7-8-15(23)22(14)10-13-2-1-9-25-13/h1-6,9,14H,7-8,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQYBFJMNBOUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The thienylmethyl group is introduced through a nucleophilic substitution reaction, while the trifluoromethylphenyl group is added via a Friedel-Crafts acylation reaction. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrrolidine ring may facilitate its interaction with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-oxo-1-(2-thienylmethyl)proline: Shares the thienylmethyl group but lacks the trifluoromethylphenyl group.
N-(4-trifluoromethylphenyl)pyrrolidine-2-carboxamide: Contains the trifluoromethylphenyl group but differs in the rest of the structure.
Uniqueness
5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
5-Oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide (CAS: 477768-29-9) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is , with a molar mass of 368.37 g/mol. The compound exhibits a predicted density of 1.438 g/cm³ and a boiling point of approximately 576.4 °C. Its pKa value is estimated at 12.79, indicating its basic nature in aqueous solutions .
| Property | Value |
|---|---|
| Molecular Formula | C17H15F3N2O2S |
| Molar Mass | 368.37 g/mol |
| Density | 1.438 g/cm³ (predicted) |
| Boiling Point | 576.4 °C (predicted) |
| pKa | 12.79 (predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, reducing cytokine production and inflammation in various models.
- Neuroprotective Effects : There are indications that the compound could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of similar pyrrolidine derivatives and found that compounds with trifluoromethyl groups exhibited enhanced potency against certain cancer cell lines compared to their non-trifluoromethyl counterparts .
- Inflammation Modulation : In a model of acute inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
- Neuroprotection Research : A recent investigation demonstrated that derivatives similar to this compound provided protection against oxidative stress-induced apoptosis in neuronal cells, highlighting their potential for treating neurodegenerative disorders .
Q & A
What are the optimized synthetic routes for 5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide, and how can reaction yields be improved?
Basic Research Question
Methodological Answer:
Synthesis of pyrrolidinecarboxamide derivatives typically involves multi-step reactions, including cyclization, coupling, and functionalization. Key steps for optimization include:
- Cyclization : Use of protic solvents (e.g., water or methanol) under reflux (e.g., 24 hours) to form the pyrrolidinone core .
- Coupling : Introduce substituents via nucleophilic substitution or amidation. For example, thienylmethyl groups can be added using 2-thiophenemethanol under basic conditions.
- Purification : Recrystallization from solvents like ethanol or acetonitrile improves purity.
- Yield Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents), use catalysts (e.g., H₂SO₄ in esterification), or employ microwave-assisted synthesis to reduce reaction time .
Example Data from Analogous Syntheses ( ):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | H₂O, reflux, 24h | 87% |
| Esterification | MeOH, H₂SO₄, reflux | 72% |
| Hydrazide Formation | Hydrazine hydrate, reflux | 82% |
How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?
Basic Research Question
Methodological Answer:
Structural elucidation involves:
- NMR Spectroscopy :
- HRMS : Validate molecular formula (e.g., [M+H]⁺ ion matching calculated mass).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and stereochemistry. ORTEP-3 can generate 3D structural visualizations .
Key Crystallographic Parameters ( ):
- Space group: P2₁/c
- Bond lengths: C=O (~1.22 Å), C-N (~1.34 Å)
- Dihedral angles: Thienyl vs. phenyl planes (~85° for steric effects).
What in vitro and in vivo models are appropriate for evaluating its pharmacological activity?
Advanced Research Question
Methodological Answer:
- In Vitro :
- Receptor Binding Assays : Screen for activity against targets like vasopressin receptors (V1b) using competitive binding assays with radiolabeled ligands (e.g., SSR149415 as a reference ).
- Enzyme Inhibition : Test IC₅₀ values using fluorogenic substrates in kinetic assays.
- Cytotoxicity : Measure cell viability (HEK, HepG2) via MTT assays; compounds with <10% cytotoxicity at 10 µM are prioritized .
- In Vivo :
| Compound Class | Cytotoxicity (HEK cells) | Activity (IC₅₀) |
|---|---|---|
| Pyrrolidinecarboxamide | 0.602% | 0.85 µM |
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Methodological Answer:
Discrepancies may arise from:
- Purity : Confirm compound purity (>98% via HPLC) and exclude isomers (e.g., use chiral chromatography) .
- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%).
- Orthogonal Assays : Validate receptor binding with both radioligand and fluorescence polarization assays.
- In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and compare with structural analogs .
Case Study ( ):
SSR149415 showed species-specific V1b affinity (rat vs. human). Cross-validation with transfected CHO cells resolved discrepancies in corticotropin modulation.
What strategies are effective for computational docking and SAR analysis of this compound?
Advanced Research Question
Methodological Answer:
- Target Selection : Prioritize receptors with structural homology to known targets (e.g., V1b, MERS-CoV fusion proteins) .
- Docking Workflow :
- SAR Analysis :
- Modify substituents (e.g., CF₃ vs. Cl on phenyl) to assess potency.
- Corporate steric/electronic parameters (Hammett constants) to predict activity trends.
Key SAR Insight ( ):
Electron-withdrawing groups (e.g., CF₃) enhance binding to hydrophobic pockets, improving IC₅₀ by 2–3 fold.
How is X-ray crystallography applied to determine the absolute configuration of this compound?
Advanced Research Question
Methodological Answer:
- Crystal Growth : Use vapor diffusion (e.g., ethanol/water mixtures) to obtain single crystals.
- Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation.
- Refinement : Apply SHELXL for anisotropic refinement and Flack parameter calculation to assign absolute stereochemistry .
Example Refinement Metrics ( ):
- R-factor: <0.05
- Flack parameter: 0.02(3)
- CCDC Deposition: 856123
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
